molecular formula C26H22N4O2S B2980844 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034347-25-4

3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2980844
CAS No.: 2034347-25-4
M. Wt: 454.55
InChI Key: UASYVRXWOJBGBN-UHFFFAOYSA-N
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Description

3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This particular compound features a quinazolinone core, a phenethyl group, and a 1,2,4-oxadiazole moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction, where a phenethyl halide reacts with the quinazolinone intermediate.

    Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring is formed by the reaction of an amidoxime with a carboxylic acid derivative.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole intermediate with a thiol derivative of the quinazolinone.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The phenethyl group and the oxadiazole moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives or ring-opened products.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibits promising activity against certain cancer cell lines, bacteria, and fungi. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its antitumor and antimicrobial properties are of particular interest, with ongoing research into its mechanism of action and efficacy in preclinical models.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its diverse reactivity and biological activity make it a valuable compound for various applications.

Mechanism of Action

The mechanism of action of 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls. The exact pathways depend on the biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-quinazolinone: A simpler analog with broad biological activity.

    2-phenylquinazolin-4(3H)-one: Another derivative with antitumor properties.

    1,2,4-oxadiazole derivatives: Compounds with antimicrobial and anti-inflammatory activities.

Uniqueness

What sets 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one apart is its combined structural features, which confer unique reactivity and biological activity. The presence of the phenethyl group, oxadiazole ring, and thioether linkage provides a multifaceted approach to interacting with biological targets, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-18-9-5-6-12-20(18)24-28-23(32-29-24)17-33-26-27-22-14-8-7-13-21(22)25(31)30(26)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASYVRXWOJBGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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